(1S)-N-Benzylcyclohex-2-en-1-amine
Description
Significance of Chiral Amines in Modern Organic Synthesis and Catalysis
Chiral amines are organic compounds that play a crucial role in the synthesis of a vast array of chemical products. openaccessgovernment.orghilarispublisher.com Chirality, a property where a molecule is non-superimposable on its mirror image, is a fundamental concept in chemistry and biology. openaccessgovernment.orghilarispublisher.com In the pharmaceutical industry, the therapeutic effect of a drug is often associated with a specific enantiomer (one of the mirror-image forms), while the other may be inactive or even cause harmful side effects. openaccessgovernment.orghilarispublisher.com A well-known historical example of this is the thalidomide (B1683933) tragedy, where one enantiomer had the desired therapeutic effect while the other was teratogenic. openaccessgovernment.org
Due to this, the production of single, pure enantiomers of bioactive compounds is of utmost importance. openaccessgovernment.org Chiral amines are essential building blocks in the synthesis of many of these compounds, with approximately 40% of chiral drugs on the market containing a chiral amine as a core structural component. openaccessgovernment.org They are utilized as resolving agents, chiral auxiliaries, and key intermediates in the production of pharmaceuticals, fine chemicals, and agrochemicals. openaccessgovernment.orgsigmaaldrich.com
The synthesis of chiral amines can be achieved through various methods, including classical chemical routes and, increasingly, through biocatalytic approaches. openaccessgovernment.orgsigmaaldrich.com Biocatalysis, which employs enzymes, offers a more sustainable and efficient alternative to traditional methods that often require harsh conditions and generate significant waste. openaccessgovernment.orgnih.gov Enzymes like transaminases, oxidases, and dehydrogenases are being extensively engineered to improve their efficiency and substrate scope for the synthesis of a wide variety of chiral amines. nih.gov
Overview of Chiral Cyclohexene (B86901) Derivatives in Pharmaceutical and Fine Chemical Industries
Chiral cyclohexene derivatives are a specific class of cyclic organic compounds that have found significant application in the pharmaceutical and fine chemical industries. The cyclohexene ring system provides a versatile scaffold that can be functionalized to create a wide range of complex molecules. The conformational isomerism of the cyclohexane (B81311) ring is a key aspect of its chemistry. carewellpharma.in
In the context of pharmaceuticals, chiral cyclohexene moieties are present in the structures of various drugs. For instance, the analgesic drug Tramadol possesses a substituted cyclohexanol (B46403) ring with two stereogenic centers, highlighting the importance of stereochemistry in this class of compounds. wikipedia.org The development of methods for the enantioselective synthesis of such derivatives is a continuous area of research.
The synthesis of chiral cyclohexene derivatives often involves asymmetric reactions, such as asymmetric aza-Michael additions, to introduce chirality into the molecule. mdpi.com These methods allow for the controlled preparation of specific enantiomers, which is crucial for their application in the pharmaceutical industry. The ability to selectively synthesize one enantiomer over the other is a key goal in modern organic synthesis. acs.org
Academic Research Context of (1S)-N-Benzylcyclohex-2-en-1-amine
This compound is a specific chiral amine that has been a subject of academic research. Its structure features a cyclohexene ring with a benzylamino group at a stereogenic center. The synthesis and properties of this and related compounds are of interest to organic chemists.
Research in this area often focuses on the development of new synthetic methodologies. For example, the enantioselective synthesis of related N-benzylcyclohexanamine derivatives has been described, utilizing methods like the Barton decarboxylation. mdpi.com The characterization of these new chiral molecules is typically performed using various spectroscopic techniques, including NMR spectroscopy and mass spectrometry. mdpi.com
While specific applications of this compound are not extensively detailed in the provided search results, the broader class of N-benzyl amines and cyclohexene derivatives are recognized for their potential in medicinal chemistry and materials science. ontosight.ai Further research into the properties and reactivity of this compound could lead to its use as a building block or catalyst in the synthesis of novel, valuable compounds.
Compound Data
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 527751-10-6 | C13H17N | 187.28 |
| N-benzyl-2-phenylcyclohex-2-en-1-amine | 189363-81-3 | Not specified | Not specified |
| 2-Cyclohexen-1-amine | 1541-25-9 | C6H11N | 97.16 |
| Tramadol | 27203-92-5 | C16H25NO2 | 263.38 |
| (R)-N-benzyl-N-(1-phenylethyl)cyclohexanamine | Not specified | C21H27N | 294.22 |
Structure
3D Structure
Properties
CAS No. |
527751-10-6 |
|---|---|
Molecular Formula |
C13H17N |
Molecular Weight |
187.28 g/mol |
IUPAC Name |
(1S)-N-benzylcyclohex-2-en-1-amine |
InChI |
InChI=1S/C13H17N/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13/h1,3-5,7-9,13-14H,2,6,10-11H2/t13-/m1/s1 |
InChI Key |
JOJRSPBFDPRDTA-CYBMUJFWSA-N |
Isomeric SMILES |
C1CC=C[C@H](C1)NCC2=CC=CC=C2 |
Canonical SMILES |
C1CC=CC(C1)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 1s N Benzylcyclohex 2 En 1 Amine
General Synthetic Strategies for N-Benzylcyclohex-2-en-1-amine Derivatives
General approaches to N-Benzylcyclohex-2-en-1-amine and its analogs often involve the formation of the crucial carbon-nitrogen bond at the allylic position of a cyclohexene (B86901) ring. Key strategies include the amination of cyclohexenol derivatives, condensation reactions followed by aromatization, and reductive amination of cyclohexenones.
Amination of Cyclohexenols via Transition Metal-Catalyzed Pathways
Transition metal catalysis provides a powerful tool for the allylic amination of cyclohexenols and their derivatives. This approach typically involves the in-situ formation of a π-allyl-metal complex from an allylic alcohol or a derivative (such as a carbonate or ester), which then undergoes nucleophilic attack by an amine. Palladium-catalyzed reactions are particularly common in this context. While direct amination of cyclohexenols is possible, the alcohol is often converted to a better leaving group to facilitate the reaction.
Imine Condensation and Isoaromatization Approaches
A distinct strategy for the synthesis of N-substituted aniline derivatives from cyclohexenone precursors involves a sequence of imine condensation and isoaromatization. In this approach, a primary amine reacts with a cyclohexenone derivative to form an imine, which then undergoes tautomerization and subsequent rearrangement to yield an aromatic aniline. For instance, the reaction of (E)-2-arylidene-3-cyclohexenones with primary amines can proceed without a catalyst to afford 2-benzyl-N-substituted anilines. nih.govresearchgate.net This method, however, leads to an aromatic product and thus represents a different class of compounds than the target allylic amine.
The reaction proceeds smoothly through a sequential imine condensation–isoaromatization pathway, affording a series of synthetically useful aniline derivatives in acceptable to high yields under mild, catalyst-free conditions. nih.govresearchgate.net
Reductive Amination Strategies
Reductive amination is a widely used method for the synthesis of amines from carbonyl compounds. In the context of N-Benzylcyclohex-2-en-1-amine, this would involve the reaction of cyclohex-2-en-1-one with benzylamine (B48309) to form an enamine or imine intermediate, which is then reduced to the desired allylic amine. This method can be performed in a one-pot fashion, and various reducing agents and catalysts can be employed.
A biocatalytic approach using an ene-reductase and an imine reductase (IRED) can also be employed for a one-pot conjugate reduction and reductive amination of α,β-unsaturated ketones. For example, cyclohex-2-enone can be converted to N-allylcyclohexanamine using allylamine in the presence of a multifunctional biocatalyst. While this demonstrates the feasibility of reductive amination on the cyclohexenone scaffold, the direct use of benzylamine with cyclohex-2-en-1-one to produce N-Benzylcyclohex-2-en-1-amine would be a more direct application of this strategy.
Reductive amination of the saturated analogue, cyclohexanone, with benzylamine has been studied using various catalysts, including gold supported on different oxides. d-nb.inforesearchgate.netresearchgate.net For instance, gold catalysts on TiO2 and CeO2/TiO2 have shown good yields for the synthesis of N-benzylcyclohexanamine under hydrogen pressure. d-nb.inforesearchgate.netresearchgate.net
Stereoselective Synthesis of (1S)-N-Benzylcyclohex-2-en-1-amine and Related Chiral Allylic Amines
The synthesis of enantiomerically pure this compound requires a stereoselective approach. Asymmetric catalysis is the most elegant and efficient method to achieve this, by creating the stereocenter during the carbon-nitrogen bond formation.
Asymmetric Catalysis in Carbon-Nitrogen Bond Formation
Asymmetric catalysis in the formation of C-N bonds is a cornerstone of modern synthetic chemistry, enabling the production of chiral amines with high enantiomeric excess. Transition metal catalysts, in combination with chiral ligands, are frequently employed to control the stereochemical outcome of the reaction.
Transition metal-catalyzed asymmetric allylic amination (AAA) is a premier method for the synthesis of chiral allylic amines. Palladium is the most extensively studied metal for this transformation, although other metals like rhodium and iridium have also been utilized. In a typical palladium-catalyzed AAA, a prochiral allylic substrate, such as a cyclohexenyl carbonate or acetate, reacts with an amine in the presence of a palladium catalyst and a chiral ligand.
The enantioselectivity of the reaction is controlled by the chiral ligand, which influences the geometry of the π-allyl palladium intermediate and the subsequent nucleophilic attack of the amine. A variety of chiral ligands, including those based on phosphines (e.g., BINAP derivatives) and phosphoramidites, have been successfully applied in these reactions. acs.orgchinesechemsoc.org For example, palladium catalysts with metallocenyl P,N-ligands have been shown to be efficient in asymmetric allylic aminations, providing high enantioselectivities for a range of amination products. rsc.org
A study on palladium-catalyzed asymmetric intramolecular allylic C-H amination of o-allylbenzylamine, modulated by a chiral phosphoramidite ligand, delivered various chiral isoindolines in good yields with excellent enantioselectivities (up to 98% ee), demonstrating the potential for high stereocontrol in allylic amination. chinesechemsoc.org More recently, a blue light-induced Pd(0/I/II) catalytic cycle has been developed for the asymmetric intermolecular allylic C-H amination of alkenes with aliphatic amines, which could potentially be applied to the synthesis of the target molecule. nih.govnih.gov
Below is a table summarizing representative examples of transition metal-catalyzed asymmetric allylic aminations that are relevant to the synthesis of chiral cyclic allylic amines.
| Catalyst Precursor | Chiral Ligand | Amine Nucleophile | Substrate | Product | Yield (%) | ee (%) |
| [Pd(allyl)Cl]₂ | (S)-BINAP(S) | Benzylamine | 1,3-Diphenylallyl ethyl carbonate | N-(1,3-Diphenylallyl)benzylamine | 98 | 98 |
| [Pd(allyl)Cl]₂ | (S)-BINAP(S) | Allylamine | 1,3-Diphenylallyl ethyl carbonate | N,N-Diallyl-1,3-diphenylprop-2-en-1-amine | 99 | 98 |
| Pd₂(dba)₃ | Phosphoramidite L1* | N-Boc-o-allylbenzylamine | - | (S)-2-Boc-1-vinylisoindoline | 95 | 96 |
| Pd(OAc)₂ | (R)-SIPHOS-PE | Morpholine | Cyclohex-2-enyl acetate | (S)-4-(Cyclohex-2-en-1-yl)morpholine | 92 | 94 |
*Note: The specific structure of the phosphoramidite ligand (L1) can be found in the cited literature. Data is illustrative of the potential of the methodology.
Transition Metal-Catalyzed Asymmetric Reactions
Nickel(II)-Catalyzed Enantioselective Michael Additions
While direct nickel(II)-catalyzed enantioselective Michael additions of benzylamine to a cyclohexadiene precursor for the synthesis of this compound are not extensively documented in readily available literature, the principles of nickel-catalyzed hydroamination of 1,3-dienes provide a closely related and insightful synthetic strategy. This approach also yields chiral allylic amines, demonstrating the potential of nickel catalysis in forming the target C-N bond with high stereocontrol.
A notable example of this type of transformation is the nickel-catalyzed enantioselective 1,4-hydroamination of 1,3-dienes. This method, using a chiral diphosphine ligand such as SKP, allows for the formation of 1-aryl-substituted (E)-allylic amines with the stereogenic center at the more sterically hindered carbon. The reaction proceeds with high yields and excellent enantiomeric excesses. The mechanism is proposed to involve the formation of a nickel-hydride species which then inserts into the diene, followed by reaction with the amine.
| Catalyst System | Substrate | Amine Source | Yield | Enantiomeric Excess (ee) |
| Ni/SKP | 1,3-Diene | Hydroxylamine | High | High |
This methodology highlights the capability of nickel catalysis to control both regioselectivity and enantioselectivity in the addition of nitrogen nucleophiles to diene systems, suggesting its potential applicability for the synthesis of this compound.
Palladium-Catalyzed Carboamination Reactions
A significant advancement in the synthesis of chiral cyclohexenylamines has been the development of a palladium-catalyzed three-component carboamination of 1,3-cyclohexadiene. This reaction provides a direct route to compounds structurally similar to this compound.
In this methodology, a palladium catalyst, in conjunction with a chiral phosphine (B1218219) ligand (e.g., Ming-Phos), facilitates the reaction between an aryl iodide, 1,3-cyclohexadiene, and an amine, such as benzylamine. The reaction proceeds with high regio-, diastereo-, and enantioselectivity. Specifically, the use of benzylamine as the nitrogen nucleophile has been shown to afford the corresponding N-benzylcyclohex-2-en-1-amine derivative in good yield and with high enantioselectivity.
| Catalyst System | Aryl Iodide | Amine | Yield | Enantiomeric Excess (ee) | Regioselectivity |
| Pd(OAc)₂ / Ming-Phos | Iodobenzene | Benzylamine | 66% | 80% | Excellent |
This three-component strategy is notable for its efficiency in constructing the chiral amine in a single step from readily available starting materials. The reaction demonstrates excellent functional group tolerance and can be performed under mild conditions.
Cooperative Nickel and Titanium Catalysis in Allylic Aminations
The direct amination of allylic alcohols presents an atom-economical approach to the synthesis of allylic amines. A cooperative catalytic system involving both nickel and titanium has been shown to be effective for this transformation. In this system, the titanium catalyst, typically titanium(IV) isopropoxide (Ti(O-i-Pr)₄), is proposed to activate the allylic alcohol, facilitating the subsequent nickel-catalyzed amination. nih.gov
This dual catalytic system has been successfully applied to the amination of both primary and secondary allylic alcohols with a range of amine nucleophiles. nih.gov While the direct enantioselective synthesis of this compound using a chiral version of this cooperative system has not been explicitly reported, the methodology's success in C-N bond formation from allylic alcohols suggests its potential for adaptation. A hypothetical reaction would involve the enantioselective amination of cyclohex-2-en-1-ol with benzylamine, catalyzed by a chiral nickel complex in the presence of a titanium co-catalyst.
| Catalyst System | Substrate | Amine | Key Feature |
| Ni catalyst / Ti(O-i-Pr)₄ | Allylic Alcohol | Various Amines | Titanium activates the alcohol for nickel-catalyzed amination. nih.gov |
Nickel-Catalyzed Enantioselective Intramolecular Mizoroki–Heck Reactions
The nickel-catalyzed enantioselective intramolecular Mizoroki–Heck reaction is a powerful tool for the synthesis of complex cyclic structures containing quaternary stereocenters. Research in this area has primarily focused on the synthesis of phenanthridinone and oxindole derivatives from precursors containing an aryl halide and a tethered alkene. nih.govnih.gov
These reactions typically involve the transformation of symmetrical 1,4-cyclohexadienes bearing an attached aryl halide. nih.gov The nickel catalyst, in conjunction with a chiral ligand, facilitates the intramolecular cyclization to form polycyclic aromatic compounds with high enantioselectivity. While this specific methodology is not directly applicable to the synthesis of the simpler monocyclic this compound, it showcases the capability of nickel catalysis to control enantioselectivity in reactions involving cyclohexadiene substrates. The principles of migratory insertion and stereochemical control demonstrated in these complex cyclizations could potentially inform the design of related intermolecular reactions for the synthesis of chiral allylic amines.
Organocatalytic Approaches Utilizing Chiral Primary Amines
Organocatalysis offers a metal-free alternative for the enantioselective synthesis of chiral amines. Chiral primary amine-based organocatalysts, often used in combination with a co-catalyst, can activate substrates through the formation of chiral enamines or iminium ions.
While a direct organocatalytic synthesis of this compound using a chiral primary amine catalyst is not prominently described, related transformations highlight the potential of this approach. For instance, chiral phosphoric acids have been used as catalysts in a variety of enantioselective reactions for the synthesis of chiral amines. These catalysts can activate imines towards nucleophilic attack. A hypothetical approach for the synthesis of the target compound could involve the reaction of a cyclohexenone derivative with benzylamine in the presence of a chiral phosphoric acid catalyst, followed by reduction of the resulting enamine.
The field of asymmetric organocatalysis is rapidly evolving, and the development of new chiral primary amine catalysts and methodologies continues to expand the scope of accessible chiral molecules. bohrium.com
Biocatalytic Routes for Chiral Amine Synthesis
ω-Transaminase-Mediated Enantioselective Synthesis
Biocatalysis, utilizing enzymes to perform chemical transformations, offers a green and highly selective alternative to traditional chemical synthesis. ω-Transaminases (ω-TAs) are a class of enzymes that catalyze the transfer of an amino group from an amino donor to a ketone or aldehyde substrate, producing a chiral amine.
The synthesis would theoretically proceed via the asymmetric amination of cyclohex-2-en-1-one with an appropriate amino donor, catalyzed by a stereoselective ω-transaminase. Benzylamine could potentially serve as the amino donor, or a more common donor like isopropylamine could be used, followed by a subsequent N-benzylation step. The success of this approach would depend on the identification of a suitable ω-transaminase that accepts cyclohex-2-en-1-one as a substrate and exhibits high enantioselectivity for the (S)-enantiomer. The continuous discovery of new transaminases from various microbial sources and their improvement through protein engineering are expanding the scope of biocatalytic amine synthesis.
| Enzyme | Substrate | Amino Donor | Product Feature |
| ω-Transaminase | Prochiral Ketone/Aldehyde | Amine | Chiral Amine |
Strategies for Chiral Induction and Stereochemical Control
The synthesis of the enantiomerically pure form of N-Benzylcyclohex-2-en-1-amine, specifically the (1S)-isomer, necessitates precise control over the stereochemistry during the synthetic process. The strategic introduction of chirality is paramount and can be achieved through various sophisticated methodologies, including asymmetric catalysis, the use of chiral auxiliaries, and enzymatic transformations. These strategies are designed to influence the formation of the stereogenic center at the C1 position of the cyclohexene ring, ensuring a high degree of enantioselectivity.
Asymmetric Catalysis
Asymmetric catalysis represents a highly efficient method for establishing stereocenters, where a small amount of a chiral catalyst generates a large quantity of a chiral product. A key pathway to chiral amines is the reductive amination of a corresponding ketone. Therefore, the asymmetric synthesis of a chiral cyclohex-2-enone precursor is a pivotal strategy.
One such approach involves the enantioselective isomerization of an achiral β,γ-unsaturated cyclohexenone to the desired chiral α,β-unsaturated cyclohexenone using a chiral organic catalyst. nih.gov Research has demonstrated that a newly designed class of cinchona alkaloid-derived catalysts, which bear an aniline moiety at the C9 position, can effectively facilitate this transformation through cooperative iminium-base catalysis. nih.gov This method allows for the creation of optically active cyclohex-2-enones from readily available anisole precursors in a three-step process. nih.gov The resulting chiral enone is a direct precursor to this compound via stereoselective reductive amination.
The effectiveness of this isomerization is highlighted by the conversion of various substituted cyclohex-3-en-1-ones into their chiral α,β-unsaturated isomers with high yields and enantioselectivity.
| Substrate (Enone) | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|
| Cyclohex-3-en-1-one | Data not specified | Data not specified |
| Enone with prenyl group | 75-79 | 87-89 |
| Enone with carboxylic ester | 75-79 | 87-89 |
Another advanced catalytic method involves Ni/photoredox dual catalysis for the asymmetric cross-coupling of α-N-heterocyclic trifluoroborates with aryl bromides. nih.gov While applied to different substrates, this methodology provides a framework for creating chiral C(sp³)–C(sp²) bonds adjacent to a nitrogen atom, which is structurally relevant. The use of bi-oxazoline (BiOX) ligands was identified as optimal for achieving good yields and excellent enantioselectivity (e.g., 97% ee). nih.gov
Chiral Auxiliaries
The use of chiral auxiliaries is a classical and reliable strategy for stereochemical control. In this approach, a chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed.
A prominent example applicable to the synthesis of chiral amines is the asymmetric Aza-Michael addition utilizing a chiral lithium amide. The Davies methodology employs chiral amides, such as lithium (R)-N-benzyl-N-(α-methylbenzyl)amide, to facilitate a 1,4-conjugate addition to an α,β-unsaturated ester. mdpi.comresearchgate.net This strategy can be adapted to a cyclohexene system, starting with a derivative like methyl cyclohex-1-ene-1-carboxylate. mdpi.com The chiral lithium amide adds diastereoselectively to the substrate, establishing the stereocenter that corresponds to the C1 position of the target amine. Subsequent chemical transformations would then be required to convert the resulting β-amino ester into this compound. This general synthetic procedure is versatile for producing a wide range of chiral amines. researchgate.net
| Reactants | Key Intermediate | Overall Yield of Intermediate | Final Product Yield |
|---|---|---|---|
| Methyl 1-cyclohexene-1-carboxylate and lithium (R)-N-benzyl-N-(α-methylbenzyl)amide | (1R,2R)-2-(benzyl((R)-1-phenylethyl)amino)cyclohexane-1-carboxylic acid | 90% | 50% (after Barton decarboxylation) |
Another powerful class of chiral auxiliaries is the N-tert-butanesulfinyl imines. These can be prepared from the condensation of cyclohex-2-enone and a chiral N-tert-butanesulfinamide. The resulting chiral N-sulfinyl imine can then undergo a diastereoselective nucleophilic addition or reduction, where the bulky tert-butanesulfinyl group effectively shields one face of the imine, directing the incoming reagent to the opposite face. beilstein-journals.org Subsequent removal of the sulfinyl group under mild acidic conditions yields the desired chiral primary amine, which can then be benzylated.
Enzymatic and Chemoenzymatic Methods
Enzymatic methods offer exceptional selectivity under mild reaction conditions. For the synthesis of enantiopure amines, kinetic resolution is a common and effective strategy. In a kinetic resolution, an enzyme selectively catalyzes the transformation of one enantiomer from a racemic mixture, allowing the other enantiomer to be isolated.
A chemoenzymatic deracemization process can be employed, combining photoredox catalysis with enzymatic catalysis in a cyclic reaction network. semanticscholar.org In a model system, a racemic amine is subjected to a monoamine oxidase (MAO-N), such as MAO-N-9, which selectively oxidizes one enantiomer (e.g., the (S)-enantiomer) to the corresponding imine. semanticscholar.org Concurrently, a photoredox catalyst reduces the imine back to the racemic amine. This continuous cycle of selective oxidation and non-selective reduction leads to the gradual accumulation of the non-preferred enantiomer (e.g., the (R)-amine) in high enantiomeric excess. semanticscholar.org This principle could be applied to a racemic mixture of N-Benzylcyclohex-2-en-1-amine to isolate the (1S)-enantiomer.
| Substrate | Catalyst System | Product | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| 2-n-butyl-1-pyrroline | Photoredox catalyst + MAO-N-9 | (S)-2-n-butylpyrrolidine | 95 | 98 |
Chemical Reactivity and Transformations of 1s N Benzylcyclohex 2 En 1 Amine
Participation in Michael Addition Reactions
The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation. Chiral amines are often employed as organocatalysts in asymmetric Michael additions, either by forming a nucleophilic enamine with a ketone/aldehyde donor or by activating the Michael acceptor.
Despite the potential for (1S)-N-Benzylcyclohex-2-en-1-amine to act as a chiral catalyst or a nucleophile in aza-Michael additions, a review of the scientific literature does not yield specific examples of its application in this context. The reactivity of similar chiral amines, such as derivatives of cyclohexanediamine (B8721093), has been explored in catalyzing the addition of dicarbonyl compounds to nitroalkenes. However, direct studies involving this compound in Michael addition reactions are not prominently documented.
Role in Henry Reaction Systems
The Henry reaction, or nitroaldol reaction, is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound. Asymmetric versions of this reaction are of significant interest for the synthesis of enantiomerically enriched β-nitro alcohols, which are valuable synthetic intermediates. Chiral copper-diamine complexes are frequently used to catalyze enantioselective Henry reactions.
A search of the chemical literature reveals no specific instances of this compound being employed as a chiral ligand or catalyst in Henry reaction systems. While the broader class of chiral diamines has been successfully utilized in copper-catalyzed asymmetric Henry reactions, the specific application of this compound for this purpose has not been reported.
Tandem Cyclization/Amination Processes
Tandem reactions, where multiple bond-forming events occur in a single synthetic operation, offer an efficient approach to complex molecules. A tandem cyclization/amination process involving this compound could, in principle, lead to the formation of intricate bicyclic or polycyclic nitrogen-containing scaffolds. For instance, a substrate containing both the this compound moiety and a suitably positioned reactive group could undergo an intramolecular cyclization.
However, a thorough review of existing scientific literature does not provide specific examples of this compound participating in tandem cyclization/amination processes. Research in this area has utilized related structures, such as diene-containing substrates that cyclize onto a nickel-allyl intermediate before amination, but not with this particular amine. nsf.gov
Applications of 1s N Benzylcyclohex 2 En 1 Amine in Organic Synthesis
Role as a Chiral Building Block
Chiral building blocks are fundamental to modern drug discovery and development, as the biological activity of a molecule is often intrinsically linked to its three-dimensional structure. enamine.net (1S)-N-Benzylcyclohex-2-en-1-amine, with its defined stereochemistry, provides a strategic starting point for the synthesis of enantiomerically pure compounds.
In the Construction of Chiral Polyfunctional Cyclohexanes
The cyclohexane (B81311) ring is a common motif in a vast array of natural products and synthetic bioactive molecules. nih.gov The stereocontrolled synthesis of highly substituted cyclohexanes is a significant challenge in organic chemistry due to the potential for numerous stereoisomers. nih.gov this compound can serve as a scaffold for the introduction of multiple functional groups onto the cyclohexane core in a stereodefined manner. Through a series of chemical transformations, the amine and alkene functionalities can be manipulated to install additional stereocenters, leading to the formation of complex polyfunctionalized cyclohexanes. researchgate.netnih.gov
For instance, the double bond can undergo various addition reactions, such as epoxidation or dihydroxylation, to introduce new stereocenters with controlled relative stereochemistry. The amino group can be further functionalized or used to direct subsequent reactions, influencing the stereochemical outcome. This strategic approach allows for the efficient construction of intricate cyclohexane derivatives with high stereoselectivity. nih.gov
As a Precursor for Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and natural products, exhibiting a wide range of biological activities. nih.govopenmedicinalchemistryjournal.comrsc.org The presence of a nitrogen atom in a heterocyclic ring often imparts favorable properties, such as improved stability and the ability to form hydrogen bonds with biological targets. nih.gov this compound is a valuable precursor for the synthesis of various nitrogen-containing heterocyclic systems. beilstein-journals.orgnih.gov
The inherent amine functionality can be incorporated into a new heterocyclic ring through intramolecular cyclization reactions. For example, by introducing a suitable electrophilic center elsewhere in the molecule, the amine can act as a nucleophile to close the ring, forming a variety of heterocyclic structures. The double bond in the cyclohexene (B86901) ring also offers a handle for further functionalization and ring-forming reactions, expanding the scope of accessible heterocyclic scaffolds. nih.gov
Towards the Total Synthesis of Natural Products and Alkaloids
The total synthesis of natural products is a driving force for the development of new synthetic methodologies and strategies. miamioh.edupsu.edursc.orgescholarship.org The structural complexity and biological significance of natural products make them challenging and rewarding synthetic targets. This compound can be a key starting material in the total synthesis of certain natural products and alkaloids that contain a chiral cyclohexane or a related nitrogen-containing core.
By leveraging the stereochemistry and functionalities of this building block, synthetic chemists can devise convergent and efficient routes to complex natural products. The ability to construct key fragments of a target molecule from a readily available chiral starting material significantly streamlines the synthetic process.
Derivatization Strategies for Advanced Chiral Molecules
The versatility of this compound extends to its derivatization into more complex chiral molecules. researchgate.netnih.gov The amine and alkene moieties serve as points of modification, allowing for the introduction of a wide range of functional groups and structural motifs. These derivatization strategies are crucial for creating novel chiral ligands, catalysts, and biologically active compounds. nih.gov
Table 1: Derivatization Reactions of this compound
| Reaction Type | Reagent/Conditions | Product Type |
| N-Alkylation | Alkyl halides, reductive amination | Secondary or tertiary amines |
| N-Acylation | Acyl chlorides, anhydrides | Amides |
| Epoxidation | Peroxy acids (e.g., m-CPBA) | Epoxy-cyclohexylamines |
| Dihydroxylation | Osmium tetroxide, potassium permanganate | Amino-diols |
| Hydrogenation | H₂, Pd/C | (1S)-N-Benzylcyclohexan-1-amine |
These derivatization reactions, among others, enable the synthesis of a diverse library of chiral molecules with tailored properties. The resulting compounds can be screened for various applications, including their use as chiral auxiliaries, organocatalysts, or as intermediates in the synthesis of complex targets.
Contextual Relationship with Chiral Cyclohexylamine-Derived Ligands in Asymmetric Catalysis
The field of asymmetric catalysis relies heavily on the design and synthesis of effective chiral ligands that can induce high levels of enantioselectivity in chemical reactions. nih.govnih.govcapes.gov.br Chiral diamines derived from the cyclohexane backbone have proven to be particularly effective ligands in a variety of metal-catalyzed transformations. While this compound itself is not typically used directly as a ligand in major catalytic systems, it serves as a crucial precursor for the synthesis of more elaborate and widely used chiral ligands.
Overview of Nickel(II)-Diamine Complex Catalysis with N,N'-Dibenzylcyclohexane-1,2-diamine
A prominent example of the importance of chiral cyclohexanediamine (B8721093) derivatives is the use of N,N'-dibenzyl-1,2-diaminocyclohexane in nickel(II)-catalyzed asymmetric reactions. The corresponding (1R,2R)- and (1S,2S)-N,N'-dibenzylcyclohexane-1,2-diamines are powerful chiral ligands.
Nickel(II) complexes bearing these chiral diamine ligands, such as Ni(II)-Bis[(R,R)-N,N'-dibenzylcyclohexane-1,2-diamine]Br₂, have emerged as highly effective catalysts for enantioselective Michael additions. organic-chemistry.orgresearchgate.netnih.gov These reactions are fundamental carbon-carbon bond-forming processes that generate synthetically valuable chiral building blocks. organic-chemistry.org
Table 2: Enantioselective Michael Addition Catalyzed by a Ni(II)-Diamine Complex
| Nucleophile | Electrophile | Catalyst Loading (mol%) | Solvent | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Diethyl malonate | β-Nitrostyrene | 1 | Toluene | 95 | 96 | organic-chemistry.org |
| Dibenzyl malonate | β-Nitrostyrene | 1 | Toluene | 98 | 97 | organic-chemistry.org |
| Ethyl 2-oxocyclopentane-1-carboxylate | β-Nitrostyrene | 5 | Toluene | 99 | 94 | organic-chemistry.org |
The success of these Ni(II)-diamine complexes highlights the significance of the chiral 1,2-diaminocyclohexane scaffold. The synthesis of these ligands often starts from precursors that are structurally related to this compound, underscoring its foundational role in the development of powerful tools for asymmetric catalysis. The chiral environment created by the dibenzylated diamine ligand around the nickel center is crucial for directing the approach of the reactants and achieving high levels of stereocontrol. organic-chemistry.orgontosight.ai The synthesis of the ligand itself can involve the reaction of nickel(II) bromide with the chiral diamine in a suitable solvent. ontosight.ai These catalysts have demonstrated broad applicability, facilitating the addition of various 1,3-dicarbonyl compounds to a range of nitroalkenes. nih.govsmolecule.com
Design Principles for Related Chiral Diamine Ligands
The transformation of this compound into a vicinal diamine ligand is a key strategy for its application in asymmetric synthesis. Vicinal diamines are highly sought-after ligand motifs due to their ability to form stable chelate rings with metal centers, a crucial feature for an effective chiral catalyst.
A primary design consideration is the stereoselective introduction of a second nitrogen atom onto the cyclohexene backbone. One effective method to achieve this is through a directed hydroamination reaction. This approach leverages the existing amine functionality to guide the catalyst to the desired position, ensuring high regio- and stereoselectivity. The resulting trans-1,2-diamine is often favored due to the formation of a thermodynamically more stable trans-rhodacyclic intermediate during the catalytic cycle. This stereochemical arrangement is critical as it dictates the geometry of the resulting metal complex and, consequently, the enantioselectivity of the catalyzed reaction.
The nature of the substituents on both nitrogen atoms is another pivotal design element. These substituents play a crucial role in tuning the steric and electronic properties of the ligand. For instance, the benzyl (B1604629) group on the initial amine provides a certain level of steric bulk. The choice of the incoming amine nucleophile allows for the introduction of a wide variety of groups, from simple alkyl chains to more complex and bulky aromatic moieties.
Key Design Considerations:
Stereochemistry of the Diamine Backbone: The relative orientation of the two amino groups on the cyclohexane ring is paramount. A trans-configuration is often targeted to create a C2-symmetric or pseudo-C2-symmetric ligand upon coordination to a metal. This symmetry helps to reduce the number of possible diastereomeric transition states, often leading to higher enantioselectivity.
Conformational Rigidity: The cyclohexene ring provides a conformationally constrained backbone. This rigidity is advantageous as it reduces the number of accessible conformations of the ligand-metal complex, leading to a more ordered and predictable transition state. This pre-organization of the ligand is a key principle in the design of highly effective chiral catalysts.
Chelate Ring Size: The formation of a stable five-membered chelate ring upon coordination of the 1,2-diamine to a metal center is a fundamental design goal. This chelation enhances the stability of the catalytic species and helps to transmit the chiral information from the ligand to the reacting substrate.
Research Findings on Ligand Modification and Catalytic Performance
While specific research detailing a broad library of diamine ligands derived directly from this compound is not extensively documented in readily available literature, the principles can be inferred from studies on analogous chiral vicinal diamines. For example, in copper-catalyzed reactions, the use of N,N'-dialkylated trans-1,2-cyclohexanediamines has demonstrated the profound impact of N-substituents on both reactivity and enantioselectivity.
The following table illustrates hypothetical research findings based on established principles of chiral ligand design, demonstrating how systematic modification of a diamine ligand derived from this compound could influence the outcome of a representative asymmetric reaction.
| Ligand | N-Substituent (R) | Reaction | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| L1 | Methyl | Asymmetric Aldol (B89426) Reaction | 85 | 75 |
| L2 | Isopropyl | Asymmetric Aldol Reaction | 82 | 88 |
| L3 | Phenyl | Asymmetric Aldol Reaction | 90 | 92 |
| L4 | 3,5-di-tert-butylphenyl | Asymmetric Aldol Reaction | 75 | 98 |
This table is a representative example based on established chemical principles and does not reflect actual experimental data from a single published study on this specific compound.
The hypothetical data in the table suggests that increasing the steric bulk of the N-substituent from methyl (L1) to isopropyl (L2) and then to phenyl (L3) leads to a progressive increase in enantioselectivity. The introduction of a very bulky 3,5-di-tert-butylphenyl group (L4) further enhances the enantiomeric excess, albeit with a slight decrease in yield, a common trade-off in asymmetric catalysis where increased steric hindrance can sometimes impede the reaction rate.
Spectroscopic Analysis and Structural Elucidation in Academic Research
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Determination
NMR spectroscopy is an indispensable tool for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemical relationships of atoms within a molecule.
Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For (1S)-N-Benzylcyclohex-2-en-1-amine, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the benzyl (B1604629) group and the cyclohexene (B86901) ring.
Expected ¹H NMR Data for this compound:
| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |
|---|---|---|
| Aromatic (C₆H₅) | 7.2-7.4 | Multiplet |
| Olefinic (CH=CH) | 5.5-6.0 | Multiplet |
| Benzylic (CH₂) | ~3.8 | Doublet of doublets (AB quartet) |
| Methine (CH-N) | ~3.0-3.5 | Multiplet |
| Allylic (CH₂) | ~2.0-2.2 | Multiplet |
| Aliphatic (CH₂) | ~1.5-1.9 | Multiplet |
Note: This is a generalized prediction. Actual chemical shifts and coupling constants would be determined from the experimental spectrum.
The aromatic protons of the benzyl group would typically appear as a multiplet in the downfield region (7.2-7.4 ppm). The two olefinic protons of the cyclohexene ring would also be found downfield, though typically at a slightly lower chemical shift than the aromatic protons. The benzylic protons, being adjacent to the nitrogen and the aromatic ring, would likely appear as a pair of diastereotopic protons, resulting in a complex splitting pattern known as an AB quartet. The methine proton attached to the nitrogen and the chiral center would have a characteristic chemical shift and coupling pattern, providing key information about its local environment. The remaining allylic and aliphatic protons of the cyclohexene ring would appear in the more upfield region of the spectrum, with their multiplicities determined by the number of adjacent protons.
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum.
Expected ¹³C NMR Data for this compound:
| Carbon Atom | Expected Chemical Shift (ppm) |
|---|---|
| Aromatic (ipso-C) | ~140 |
| Aromatic (ortho, meta, para-C) | 127-129 |
| Olefinic (C=C) | 125-135 |
| Methine (C-N) | ~55-65 |
| Benzylic (CH₂) | ~50 |
| Allylic (CH₂) | ~25-30 |
Note: This is a generalized prediction. Actual chemical shifts would be determined from the experimental spectrum.
The carbon atoms of the phenyl group would resonate in the aromatic region (127-140 ppm). The two olefinic carbons would also be found in this region. The carbon of the chiral center bonded to the nitrogen (C-N) would appear in the range of 55-65 ppm, while the benzylic carbon would be observed around 50 ppm. The remaining sp³ hybridized carbons of the cyclohexene ring would appear at higher field.
Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between protons and carbons and for deducing the relative stereochemistry of the molecule.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum reveals proton-proton coupling networks. For this compound, COSY would show correlations between adjacent protons in the cyclohexene ring and within the benzyl group, confirming the bonding framework.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. nih.gov This allows for the unambiguous assignment of each proton signal to its corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. nih.gov This is particularly useful for identifying quaternary carbons and for connecting different spin systems, such as linking the benzylic protons to the carbons of the phenyl ring and the cyclohexene ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum reveals through-space interactions between protons that are close to each other, which is invaluable for determining the relative stereochemistry. For instance, NOE correlations between the methine proton at the chiral center and specific protons on the benzyl group or the cyclohexene ring would help to define the preferred conformation and the relative orientation of these substituents.
Mass Spectrometry for Molecular Composition Confirmation
Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, often to four or more decimal places. This high precision allows for the determination of the exact molecular formula of a compound by comparing the experimental mass to the calculated masses of possible formulas. For this compound (C₁₃H₁₇N), HRMS would be used to confirm its elemental composition.
HRMS Data for C₁₃H₁₇N:
| Ion | Calculated Exact Mass | Observed Mass |
|---|
The observation of an ion with a mass corresponding to the protonated molecule ([M+H]⁺) that matches the calculated exact mass for C₁₃H₁₈N⁺ would provide strong evidence for the proposed molecular formula.
X-ray Crystallography for Absolute Stereochemical Assignment
While NMR and mass spectrometry can elucidate the connectivity and relative stereochemistry, X-ray crystallography provides the most definitive method for determining the absolute configuration of a chiral molecule. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.
For this compound, obtaining a suitable single crystal would allow for its analysis by X-ray crystallography. The resulting three-dimensional model of the molecule would unambiguously confirm the (1S) configuration at the chiral center by determining the spatial arrangement of the atoms. This technique provides precise bond lengths, bond angles, and torsional angles, offering an unparalleled level of structural detail.
Theoretical and Computational Investigations of 1s N Benzylcyclohex 2 En 1 Amine
Computational Studies on Reaction Mechanisms and Stereochemical Induction
The synthesis of chiral allylic amines, such as (1S)-N-Benzylcyclohex-2-en-1-amine, often involves metal-catalyzed allylic amination reactions. Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of these transformations and understanding the origins of stereochemical induction. These studies allow researchers to rationalize experimental observations and to predict the outcomes of new catalytic systems.
Density Functional Theory (DFT) calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that is well-suited for studying complex catalytic cycles. In the context of synthesizing this compound through allylic amination, DFT can be employed to investigate several key aspects of the reaction, leading to more rational catalyst design.
The mechanism of palladium-catalyzed allylic amination, a common method for forming C-N bonds, has been extensively studied using DFT. These studies have revealed the intricate details of the catalytic cycle, which typically involves the formation of a π-allyl palladium intermediate. The stereochemical outcome of the reaction is often determined during the nucleophilic attack of the amine on this intermediate. DFT calculations can model the transition states for this nucleophilic attack, allowing for the prediction of the major enantiomer. nih.gov
For instance, a transition state force field (TSFF) derived from quantum-guided molecular mechanics (Q2MM) has been developed to rapidly screen ligand and substrate combinations for palladium-catalyzed allylic aminations. nih.gov This method, which relies on DFT calculations for its parameterization, has proven accurate enough to identify and correct erroneous assignments of stereochemistry in published literature. nih.gov The application of such a model to the synthesis of this compound would involve modeling the interaction of benzylamine (B48309) with the π-allyl palladium complex of cyclohexene (B86901), guided by a chiral ligand.
Computational studies have also shed light on the mechanisms of iridium-catalyzed allylic C-H amination. DFT calculations on the Ir(III)-catalyzed intermolecular amination of terminal olefins suggest a pathway involving the generation of an active catalyst, coordination of the alkene, allylic C-H activation, and migratory insertion. rsc.orgnih.gov The regioselectivity and catalytic activity are influenced by the electronic and steric properties of the catalyst and substrate, which can be quantified through DFT. rsc.orgnih.gov These insights are transferable to the design of catalysts for the synthesis of cyclic allylic amines.
Furthermore, computational models can explore the role of different metals and ligands. For example, DFT studies on cobaloxime-catalyzed allylic C-H amination have shown that a hydrogen atom transfer (HAT) step can be crucial in determining the site-selectivity of the reaction. researchgate.net By calculating the energy barriers for different pathways, researchers can understand why a particular catalyst favors the formation of one regioisomer over another.
The table below illustrates the type of data that can be obtained from DFT studies on catalytic allylic amination, showcasing calculated energy barriers for key mechanistic steps. While this data is for a model system, it exemplifies the insights that can be gained for the synthesis of this compound.
| Mechanistic Step | Catalyst System | Calculated Activation Energy (kcal/mol) |
| Oxidative Addition | Pd(0) with Chiral Ligand | 10.5 |
| Nucleophilic Attack (major enantiomer) | π-Allyl Pd(II) Complex | 15.2 |
| Nucleophilic Attack (minor enantiomer) | π-Allyl Pd(II) Complex | 17.8 |
| Reductive Elimination | Pd(II) Complex | 8.3 |
This table presents hypothetical data based on typical values found in DFT studies of palladium-catalyzed allylic amination for illustrative purposes.
Conformational Analysis of Related Aminocyclitol Derivatives
Aminocyclitols, which are polyhydroxylated cycloalkanes containing an amino group, are an important class of compounds with significant biological activity. rsc.org The conformational preferences of these molecules are critical to their function. While this compound is not a cyclitol, the principles of conformational analysis of its hydrogenated and hydroxylated derivatives are highly relevant.
In the case of aminocyclitol derivatives, intramolecular hydrogen bonding between the amino and hydroxyl groups can play a significant role in stabilizing certain conformations. researchgate.net Computational studies can quantify the strength of these interactions and predict the most stable conformers in different solvent environments.
The conformational analysis of phenylcyclohexane (B48628) has been studied computationally, revealing the subtle interplay of steric and electronic effects that determine the orientation of the phenyl group relative to the cyclohexane (B81311) ring. researchgate.netdntb.gov.ua These studies provide a foundation for understanding the conformational preferences of the benzyl (B1604629) group in this compound. The rotation around the C-N bond and the C-C bond connecting the phenyl and methylene (B1212753) groups will lead to a complex potential energy surface with multiple local minima.
The table below shows representative computational data for the conformational analysis of a model N-substituted aminocyclohexane, highlighting the energy differences between equatorial and axial conformers.
| Conformer | Substituent Position | Relative Energy (kcal/mol) |
| Chair 1 | N-Benzyl (Equatorial) | 0.0 |
| Chair 2 | N-Benzyl (Axial) | 2.5 |
| Twist-Boat | - | 5.8 |
This table presents hypothetical data based on typical values found in computational studies of substituted cyclohexanes for illustrative purposes.
Modeling of Chiral Induction in Catalytic Systems Employing Cyclohexane-Based Architectures
The cyclohexane ring is a common and effective scaffold in the design of chiral ligands and catalysts for asymmetric synthesis. The rigid and well-defined geometry of the cyclohexane framework allows for precise positioning of coordinating groups, which in turn leads to effective chiral induction.
Computational modeling plays a crucial role in understanding how these cyclohexane-based chiral catalysts transfer stereochemical information to the substrate. By building 3D models of the catalyst-substrate complex in the transition state, chemists can visualize the key interactions that lead to the preferential formation of one enantiomer.
Models such as the Felkin-Anh and Cram's rule, which were initially developed to explain diastereoselectivity in additions to chiral carbonyl compounds, provide a conceptual framework for understanding chiral induction. youtube.com Modern computational techniques allow for a more quantitative analysis of the non-covalent interactions, such as steric repulsion and hydrogen bonding, that govern the stereochemical outcome.
In the context of synthesizing this compound, a chiral catalyst featuring a cyclohexane backbone would create a specific chiral environment around the reactive center. DFT calculations can be used to model the approach of the benzylamine nucleophile to the π-allyl intermediate coordinated to the chiral catalyst. The calculated energy difference between the transition states leading to the (S) and (R) products directly correlates with the predicted enantiomeric excess of the reaction.
For example, iridium complexes with chiral ligands have been shown to be effective for enantioselective allylic amination. nih.gov Computational studies can elucidate how the chiral ligand, which may incorporate a cyclohexane scaffold, controls the facial selectivity of the nucleophilic attack. These models can reveal subtle steric clashes or attractive interactions that destabilize the transition state leading to the minor product.
The use of chiral solvents can also be a source of enantioselection, where the chirality of the solvent is transferred to the reaction product via a catalyst with a dynamic helical scaffold. nih.gov Computational modeling can help to understand the mechanism of this chirality transfer and amplification.
The following table provides an example of how computational modeling can quantify the factors contributing to chiral induction in a model catalytic system.
| Interaction Type | Transition State for Major Enantiomer | Transition State for Minor Enantiomer | Energy Difference (kcal/mol) |
| Steric Repulsion (Ligand-Substrate) | Favorable | Unfavorable | -2.1 |
| Hydrogen Bonding (Catalyst-Nucleophile) | Present | Absent | -1.5 |
| π-π Stacking (Ligand-Substrate) | Optimal | Suboptimal | -0.8 |
This table presents hypothetical data illustrating the types of interactions and their energetic contributions to chiral induction as determined by computational modeling.
Future Research Perspectives
Development of Novel Stereoselective Synthetic Pathways
The efficient and selective synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry. chemrxiv.org For (1S)-N-Benzylcyclohex-2-en-1-amine, future research is anticipated to move beyond established methods towards more sustainable and atom-economical synthetic strategies.
One promising direction is the development of novel transition-metal-catalyzed asymmetric hydrogenation processes. acs.org While methods for the hydrogenation of imines and enamines are advancing, significant opportunities exist for creating catalysts that can directly and selectively produce the (1S) enantiomer of N-Benzylcyclohex-2-en-1-amine from readily available precursors like N-benzyl-2-cyclohexenone. Research into novel rhodium or iridium complexes with innovative chiral phosphine (B1218219) ligands could lead to higher yields and enantioselectivities under milder conditions, reducing the need for harsh reagents and extensive purification steps. acs.org
Furthermore, the exploration of biocatalysis presents a green and highly selective alternative. The use of engineered enzymes, such as amine dehydrogenases (AmDHs) or imine reductases (IREDs), could enable the direct conversion of prochiral cyclohexene (B86901) derivatives to the target amine with exceptional stereocontrol. researchgate.net The future in this area will likely involve screening and engineering enzymes specifically for their activity on N-benzyl protected cyclohexene substrates.
A comparison of potential future synthetic approaches is outlined in the table below.
| Synthetic Approach | Potential Catalyst/System | Anticipated Advantages | Research Focus |
| Asymmetric Hydrogenation | Rh/Ir complexes with novel chiral ligands | High turnover numbers, good functional group tolerance | Ligand design, optimization of reaction conditions |
| Biocatalytic Reductive Amination | Engineered Amine Dehydrogenases (AmDHs) | High enantioselectivity, mild reaction conditions, environmentally benign | Enzyme screening, protein engineering for substrate specificity |
| Organocatalytic Amination | Chiral Phosphoric Acids (CPAs) | Metal-free, operational simplicity | Catalyst design, expanding substrate scope |
Exploration of Expanded Substrate Scope and Reaction Diversity in Catalytic Methodologies
Beyond its synthesis, this compound and its derivatives hold significant potential as organocatalysts or ligands in a variety of asymmetric transformations. rsc.org Future research will likely focus on expanding the range of substrates and reaction types where this chiral amine can be effectively employed.
A key area of investigation will be its application in Michael additions, aldol (B89426) reactions, and Mannich reactions. researchgate.net As a primary amine, it can participate in enamine and iminium ion catalysis, activating carbonyl compounds towards nucleophilic attack. nih.gov Research efforts will aim to demonstrate the utility of this compound in catalyzing reactions with a broad array of aldehydes, ketones, and nitroolefins, establishing it as a versatile tool in the organocatalysis toolbox. The goal will be to achieve high yields and enantioselectivities for a diverse set of substrates, which is a continuous challenge in the field. mdpi.com
Another promising avenue is the development of novel catalytic cycles where this compound acts as a chiral ligand for transition metals. Its coordination to metals like palladium, copper, or rhodium could create novel catalytic species capable of mediating a wide range of enantioselective reactions, such as allylic alkylations and conjugate additions.
Advanced Mechanistic Investigations via Combined Experimental and Computational Approaches
A deeper understanding of the reaction mechanisms underpinning the catalytic activity of this compound is crucial for its rational design and optimization in various applications. Future research will increasingly rely on a synergistic combination of experimental techniques and computational modeling to elucidate the intricate details of the catalytic cycles.
Experimental approaches will likely involve kinetic studies to determine reaction orders and rate laws, as well as in-situ spectroscopic methods (e.g., NMR, IR) to identify key intermediates. The synthesis and testing of structural analogues of this compound will provide valuable structure-activity relationship data.
Computational studies , particularly using Density Functional Theory (DFT), will be instrumental in mapping out the potential energy surfaces of the reactions. nih.govacs.org These studies can provide detailed insights into the transition state geometries, activation energies, and the non-covalent interactions that govern stereoselectivity. For instance, in an organocatalyzed aldol reaction, DFT calculations could model the formation of the enamine intermediate and its subsequent reaction with an aldehyde, revealing the origins of the observed facial selectivity. The integration of computational findings with experimental data is a powerful strategy for catalyst improvement. nih.gov
| Investigation Technique | Information Gained | Future Research Goal |
| In-situ NMR/IR Spectroscopy | Identification of reaction intermediates | Real-time monitoring of catalytic cycles |
| Kinetic Isotope Effect Studies | Elucidation of rate-determining steps | Understanding key bond-forming/breaking events |
| Density Functional Theory (DFT) | Transition state structures, activation energies, stereochemical models | Rational design of more efficient and selective catalysts |
Applications in Emerging Areas of Asymmetric Synthesis and Material Science
The utility of this compound is expected to extend into new and exciting areas of chemical science. In asymmetric synthesis, there is growing interest in its potential use in photoredox catalysis, where it could act as a chiral base or ligand in light-mediated reactions to construct complex chiral molecules. rsc.org
In the realm of material science , chiral amines are gaining attention for the synthesis of novel chiral polymers and materials. rsc.org Future research could explore the incorporation of this compound as a chiral monomer in polymerization reactions. This could lead to the creation of helical polymers or other macromolecules with unique chiroptical properties. beilstein-journals.org Such materials could find applications in chiral chromatography, as sensors for chiral molecules, or in the development of stereoselective membranes. The synthesis of block copolymers containing segments derived from this chiral amine could also lead to self-assembling materials with ordered chiral nanostructures. rsc.orgresearchgate.net
The development of chiral porous organic frameworks or metal-organic frameworks (MOFs) incorporating this compound or its derivatives is another promising direction. mdpi.com These materials could serve as heterogeneous catalysts that combine the advantages of high selectivity with ease of separation and recyclability, a key goal in sustainable chemistry. rsc.org The ongoing exploration of these and other novel applications will ensure that this compound remains a compound of significant scientific interest for years to come.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
